

Application Notes: Intravenous Chloroprocaine for Propofol Sparing in Endoscopy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Chloroprocaine

CAS No.: 133-16-4

Cat. No.: S579674

[Get Quote](#)

The primary clinical value of intravenous **chloroprocaine** in gastrointestinal endoscopy is its ability to significantly reduce the required dosage of propofol, thereby potentially enhancing patient safety and improving recovery profiles without increasing sedation-related adverse events [1].

Quantitative Outcomes from Clinical Studies

The following table summarizes the key efficacy outcomes from a recent randomized controlled trial comparing **chloroprocaine** plus propofol against propofol alone [1]:

Outcome Measure	Group CP (Chloroprocaine + Propofol)	Group C (Propofol Alone)	P-value
Total Propofol Consumption (mg)	119 ± 14	148 ± 18	< 0.001
Incidence of Injection Pain	Significantly Lower	-	0.007
Recovery Time (minutes)	4.7 ± 1.4	6.6 ± 1.3	< 0.001

Outcome Measure	Group CP (Chloroprocaine + Propofol)	Group C (Propofol Alone)	P-value
PACU Stay Time (minutes)	13.0 ± 2.9	16.7 ± 3.0	< 0.001
Post-op Pain Score (VAS)	1.9 ± 0.7	2.5 ± 0.7	0.002

The trial demonstrated **no statistically significant differences** in the incidence of intraoperative adverse events such as hypoxemia, hypotension, or bradycardia between the two groups, indicating that the adjunctive use of **chloroprocaine** does not compromise procedural safety [1].

Context and Comparative Agents

The propofol-sparing effect of **chloroprocaine** aligns with research on other local anesthetics, particularly **intravenous lidocaine** [2]. An updated meta-analysis confirms that lidocaine significantly reduces propofol consumption and lowers the risk of desaturation and hypotension during procedures [2]. The following table compares the dosing regimens of these two local anesthetics in propofol-based sedation:

Agent	Bolus Dose	Continuous Infusion Rate	Key Supporting Evidence
Chloroprocaine	2 mg/kg	6 mg·kg ⁻¹ ·h ⁻¹	Single RCT (n=60) [1]
Lidocaine	1.5 mg/kg	2-4 mg·kg ⁻¹ ·h ⁻¹	Systematic Review & Meta-analysis (17 RCTs) [2]

Detailed Experimental Protocol

Below is a detailed methodology for the clinical application of intravenous **chloroprocaine** as a propofol-sparing agent, based on the cited research [1].

Patient Selection and Preparation

- **Inclusion Criteria:** Adult patients (e.g., 18-65 years), ASA physical status I-II, scheduled for elective gastrointestinal endoscopy.
- **Exclusion Criteria:** Known hypersensitivity to ester local anesthetics, severe hepatic or renal impairment, severe cardiac arrhythmias, seizure disorders, pregnancy, and difficult airway [1].
- **Pre-procedure:** Obtain written informed consent. Establish intravenous access and apply standard monitoring, including electrocardiogram (ECG), non-invasive blood pressure (NIBP), and peripheral oxygen saturation (SpO₂) [1].

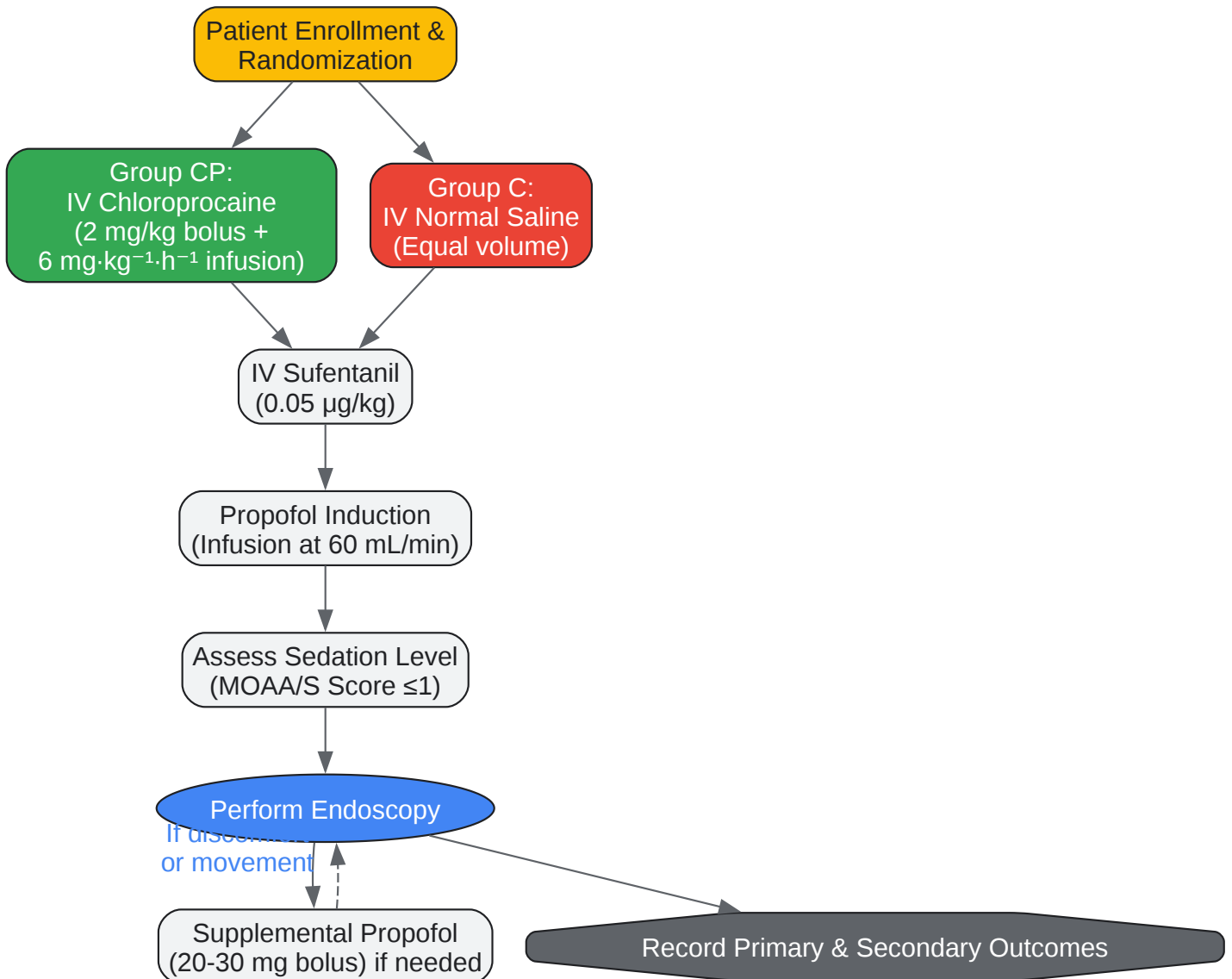
Drug Preparation and Administration

- **Chloroprocaine Solution:** Dilute **chloroprocaine** to a total volume of 10 mL with normal saline for the bolus dose. For the continuous infusion, prepare a solution at the required concentration to deliver 6 mg·kg⁻¹·h⁻¹ [1].
- **Blinding:** To maintain study blinding, an anesthesiologist not involved in patient care or data collection should prepare all solutions. The **chloroprocaine** and placebo (equal volume of normal saline) should be identical in appearance [1].

Dosing and Sedation Regimen

The following workflow outlines the procedural steps and primary outcomes:

Endoscopy Sedation Workflow



Click to download full resolution via product page

- **Step 1:** Administer the study solution (either **chlorprocaine** or placebo) via intravenous bolus over 15 seconds [1].
- **Step 2:** Administer **sufentanil 0.05 µg/kg** intravenously to all patients [1].
- **Step 3:** After 30 seconds, begin propofol induction using an infusion pump at a fixed rate of 60 mL/min until loss of consciousness [1].

- **Step 4:** Begin the endoscopic procedure when the patient reaches a **Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤ 1** [1].
- **Step 5:** Administer supplemental boluses of propofol (20-30 mg) if the patient shows signs of discomfort, pain, body movement, or significant increases in heart rate or blood pressure (>20% from baseline) [1].
- **Step 6:** Continue the infusion of **chloroprocaine** or placebo until the end of the examination.

Data Collection and Outcomes

- **Primary Outcome:** Total propofol consumption (in milligrams) from induction to the end of the procedure [1].
- **Secondary Outcomes:**
 - Incidence of adverse events: **Hypoxemia** ($SpO_2 < 90\%$), **hypotension** (MAP decrease >20% from baseline), **bradycardia** (HR < 50 bpm), injection pain, coughing, or body movement [1].
 - Recovery metrics: Time from procedure end until patient can state their name (recovery time), duration of Post-Anesthesia Care Unit (PACU) stay, and postoperative pain assessed by a Visual Analogue Scale (VAS 0-10) [1].
 - Endoscopist satisfaction score (e.g., on a 4-point scale) [1].

Mechanism and Rationale

Propofol is a primary sedative for endoscopy but can cause dose-dependent **hypotension** and **respiratory depression** [3]. **Chloroprocaine**, an ester-based local anesthetic, is rapidly hydrolyzed in the blood by plasma cholinesterase, leading to a short half-life and reduced risk of systemic accumulation [1]. Its proposed propofol-sparing mechanism involves providing a baseline level of analgesia and anesthesia, which blunts the sympathetic response to endoscopic stimulation, thereby reducing the need for deep propofol sedation [1].

Key Considerations for Implementation

- **Contraindications:** **Chloroprocaine** is contraindicated in patients with known hypersensitivity to ester local anesthetics [1].
- **Safety Profile:** The reviewed trial reported no significant increase in adverse events with **chloroprocaine**, but practitioners should be prepared to manage potential local anesthetic systemic toxicity (LAST), although the risk is low with the described dosing regimen [1].

- **Economic & Workflow Impact:** Reducing propofol dose can improve recovery times, potentially increasing throughput in busy endoscopy units and lowering costs [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Application of Intravenous in Gastrointestinal... Chloroprocaine [pmc.ncbi.nlm.nih.gov]
2. Effects of intravenous lidocaine on propofol-based ... [pubmed.ncbi.nlm.nih.gov]
3. Propofol for gastrointestinal endoscopy - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Notes: Intravenous Chloroprocaine for Propofol Sparing in Endoscopy]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b579674#intravenous-chloroprocaine-for-propofol-sparing-endoscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com